2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

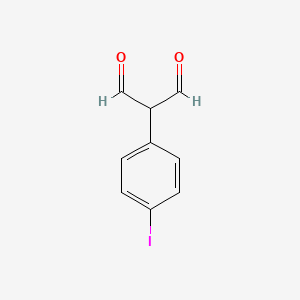

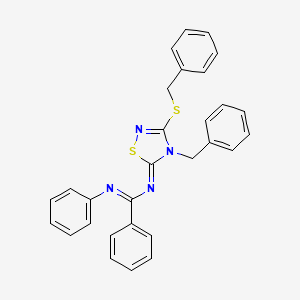

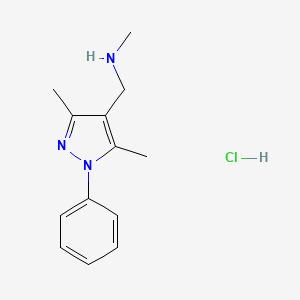

The compound “2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole” is a complex organic molecule. It likely contains a bromobenzyl group and a phenyl group attached to a dihydroisoxazole ring .

Synthesis Analysis

While specific synthesis methods for “2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole” were not found, bromobenzyl compounds can generally be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromobenzyl part of the molecule would consist of a benzene ring substituted with a bromomethyl group .

Scientific Research Applications

Antimicrobial and Antileishmanial Activity

Studies have explored the synthesis and biological activity of bromobenzyl derivatives, highlighting their potential in antimicrobial applications. For instance, the synthesis, characterization, and antimicrobial activity of compounds containing bromobenzyl groups have been documented, showing effectiveness against various bacterial species and specific antileishmanial activity (Ustabaş et al., 2020). Such studies suggest that derivatives of bromobenzyl could be of interest in the development of antimicrobial agents.

Herbicide Resistance

Research into transgenic plants expressing a bacterial detoxification gene for bromoxynil—a herbicide—indicates the role of bromobenzyl derivatives in enhancing herbicide resistance. This approach utilizes specific genes to convert herbicides into less harmful metabolites, offering a strategy to protect crops against herbicidal damage (Stalker et al., 1988).

Organic Synthesis and Drug Development

Isoxazole derivatives, closely related to the compound , have been utilized in organic synthesis and drug development processes. For example, the exploration of biaryl carboxylic acids as proton shuttles for selective functionalization of C-H bonds showcases the utility of such structures in creating complex organic compounds (Pi et al., 2018). This illustrates the compound's potential relevance in pharmaceutical chemistry and organic synthesis.

Anticancer and Antitumor Properties

Compounds structurally related to "2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole" have been investigated for their anticancer and antitumor properties. Research into bromophenol derivatives and their biological activities, including potential anticancer effects, highlights the importance of such compounds in medicinal chemistry and drug discovery efforts (Zhao et al., 2004).

properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-15-8-4-5-13(11-15)12-18-10-9-16(19-18)14-6-2-1-3-7-14/h1-11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKUIVXCANZHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)

![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)

![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2757689.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)

![[1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2757693.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)